

Benzyl allyl(2-oxoethyl)carbamate molecular weight and formula

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Compound of Interest

Compound Name: Benzyl allyl(2-oxoethyl)carbamate

Cat. No.: B1398681

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An In-Depth Technical Guide to **Benzyl allyl(2-oxoethyl)carbamate**

Introduction

Benzyl allyl(2-oxoethyl)carbamate is a bifunctional organic molecule of significant interest to researchers and scientists in the fields of organic synthesis and drug development. As a key intermediate, its unique structural arrangement, featuring a carbamate, an allyl group, and an aldehyde, provides a versatile platform for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its potential applications, grounded in authoritative sources.

Compound Identification and Physicochemical Properties

Benzyl allyl(2-oxoethyl)carbamate is identified by the CAS Number 370880-75-4.^{[1][2]} The molecule integrates three key functional groups: a benzyl carbamate (Cbz group) for amine protection, a reactive allyl group, and an aldehyde functionality, making it a valuable building block in synthetic chemistry.

A summary of its core properties is presented below.

Property	Value
Molecular Formula	C ₁₃ H ₁₅ NO ₃ [1][2]
Molecular Weight	233.26 g/mol [1]
IUPAC Name	benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate[2]
CAS Number	370880-75-4[1][2]
Appearance	Pale-yellow to Yellow-brown Liquid[3]
Canonical SMILES	<chem>C=CCN(CC=O)C(=O)OCC1=CC=CC=C1</chem> [2][3]
InChI Key	XUEMBLJTQGDMMM-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Insights

The preparation of **Benzyl allyl(2-oxoethyl)carbamate** is effectively achieved through the hydrolysis of an acetal precursor using formic acid. This acid-catalyzed deprotection is a standard and reliable method for unmasking an aldehyde functionality.

Expertise & Causality: The choice of formic acid is deliberate. It is a sufficiently strong acid to facilitate the cleavage of the acetal group but is also volatile, allowing for its easy removal during the workup procedure by concentration under reduced pressure.[1] This prevents the need for harsh purification methods that could degrade the sensitive aldehyde product. The final washes with brine serve to neutralize any residual acid and remove water-soluble byproducts, ensuring a high-purity yield.[1]

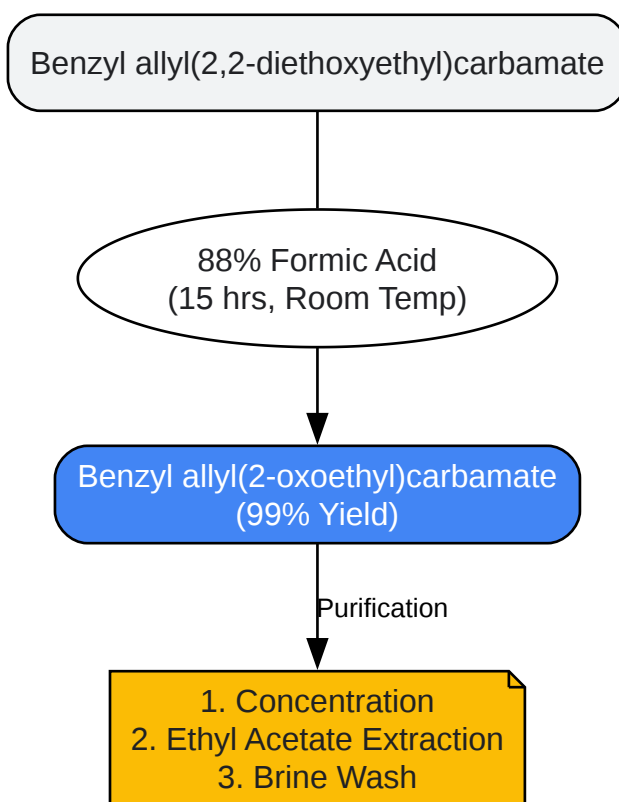
Experimental Protocol: Synthesis via Acetal Hydrolysis

The following protocol is a self-validating system for producing the title compound with high yield and purity.[1]

- **Reaction Setup:** The precursor, benzyl allyl(2,2-diethoxyethyl)carbamate (1.125 mol), is treated with 88% formic acid (350 mL) in a suitable reaction vessel at room temperature.
- **Reaction Execution:** The mixture is stirred for 15 hours to ensure complete hydrolysis of the acetal.

- Solvent Removal: The majority of the formic acid is removed by concentration under reduced pressure at a controlled temperature of 40-50°C.
- Extraction: The resulting residue is extracted with ethyl acetate (3 x 500 mL) to transfer the organic product from the aqueous residue.
- Washing: The combined organic extracts are washed with brine until the pH of the wash is neutral (pH 6-7). This step is critical for removing remaining acid.
- Final Concentration: The organic phase is concentrated to yield **Benzyl allyl(2-oxoethyl)carbamate** as a slightly yellow oil (260.0 g, 99% yield).

Synthesis Workflow Diagram



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Caption: Acid-catalyzed hydrolysis workflow for the synthesis of **Benzyl allyl(2-oxoethyl)carbamate**.

Spectroscopic Characterization

To confirm the structural integrity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The data provides definitive evidence of the target molecule's identity.

Technique	Data Interpretation
¹ H NMR	(CDCl ₃ , 300 MHz) δ 9.50 (d, J=6.4Hz, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H). [1]
MS	(DCI/NH ₃) m/z 234 (M+H) ⁺ . [1]

Authoritative Grounding: The ¹H NMR spectrum distinctly shows a doublet at 9.50 ppm, which is characteristic of an aldehyde proton. The multiplet at 7.45 ppm corresponds to the five aromatic protons of the benzyl group. The signals between 5.10 and 5.75 ppm are indicative of the vinyl protons of the allyl group. The mass spectrometry data confirms the molecular weight, with the detection of the protonated molecule (M+H)⁺ at m/z 234, consistent with the expected molecular weight of 233.26 g/mol .[\[1\]](#)

Applications in Drug Development and Organic Synthesis

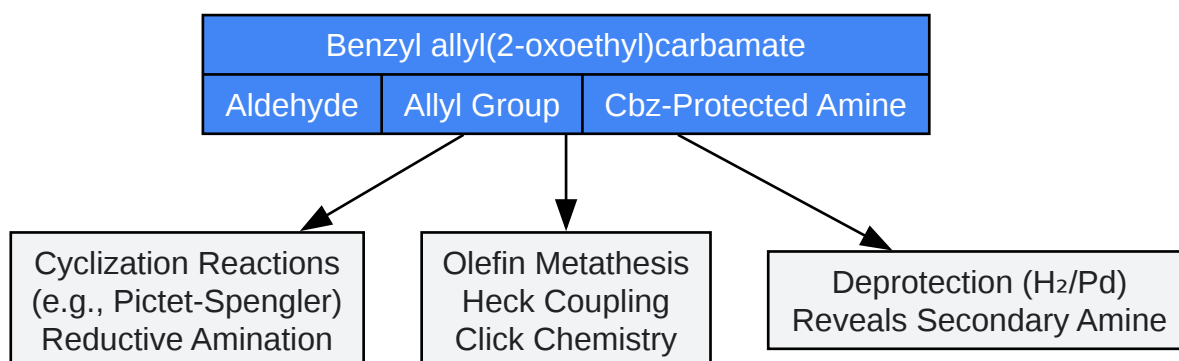
The true value of **Benzyl allyl(2-oxoethyl)carbamate** lies in its utility as a versatile synthetic intermediate. The orthogonal nature of its functional groups allows for selective, stepwise modifications, a crucial requirement in the synthesis of complex target molecules and scaffolds for drug discovery.[\[4\]](#)

- **N-Heterocycle Synthesis:** The aldehyde can participate in intramolecular cyclization reactions, such as Pictet-Spengler or Mannich reactions, to form various nitrogen-containing heterocyclic cores, which are prevalent in many pharmaceuticals.[\[5\]](#)
- **Peptide and Amine Chemistry:** The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines.[\[6\]](#) It is stable to a wide range of conditions but can be readily

removed via catalytic hydrogenation, allowing for subsequent elaboration at the nitrogen atom.

- **Allyl Group Manipulation:** The terminal alkene of the allyl group is a handle for numerous transformations, including olefin metathesis, Heck coupling, and hydroformylation, enabling the introduction of further complexity and diverse side chains.

Diagram of Synthetic Potential



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Caption: Synthetic utility of **Benzyl allyl(2-oxoethyl)carbamate**'s orthogonal functional groups.

Conclusion

Benzyl allyl(2-oxoethyl)carbamate is a high-value chemical intermediate whose molecular architecture is ideally suited for modern organic synthesis and medicinal chemistry. Its efficient, high-yield synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for building diverse and complex molecules. The robust characterization data confirms its identity, ensuring its reliability in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.

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